molecular formula C12H14O3 B13836218 4-Ethoxy-3-phenyloxolan-2-one

4-Ethoxy-3-phenyloxolan-2-one

Cat. No.: B13836218
M. Wt: 206.24 g/mol
InChI Key: PLEAIXVQJXGIMF-UHFFFAOYSA-N
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Description

4-Ethoxy-3-phenyloxolan-2-one is a substituted cyclic carbonate (oxolan-2-one) featuring an ethoxy group at position 4 and a phenyl group at position 3. Cyclic carbonates are generally valued for their reactivity in ring-opening polymerizations or as electrolytes in energy storage systems, though the ethoxy and phenyl substituents in this compound may tailor its utility toward niche organic transformations or chiral intermediates .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-ethoxy-3-phenyloxolan-2-one

InChI

InChI=1S/C12H14O3/c1-2-14-10-8-15-12(13)11(10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

PLEAIXVQJXGIMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1COC(=O)C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with phenylacetic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, such as vinyl ethyl ether and triethylamine, into a reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is continuously extracted to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-phenyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .

Scientific Research Applications

4-Ethoxy-3-phenyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-phenyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-1,3-dioxolan-2-one (Fluoroethylene Carbonate, FEC)

FEC () is a fluorinated cyclic carbonate widely used as an electrolyte additive in lithium-ion batteries due to its ability to stabilize electrode interfaces. Key differences include:

  • Synthetic Routes : FEC is typically synthesized via fluorination of ethylene carbonate, while 4-Ethoxy-3-phenyloxolan-2-one may require regioselective substitution or enzymatic methods (e.g., kinetic resolution, as hinted in for analogous compounds) to install the ethoxy and phenyl groups .

Ethylene Carbonate (EC) and Propylene Carbonate (PC)

Compared to 4-Ethoxy-3-phenyloxolan-2-one:

  • Polarity and Solubility: EC and PC lack bulky substituents, making them highly polar and miscible with aqueous/organic solvents. The phenyl group in 4-Ethoxy-3-phenyloxolan-2-one likely reduces polarity, favoring solubility in non-polar media.
  • Thermal Stability : Bulky substituents in 4-Ethoxy-3-phenyloxolan-2-one may increase thermal stability compared to EC/PC, which decompose at moderate temperatures.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Primary Applications Stability/Solubility Traits
4-Ethoxy-3-phenyloxolan-2-one C₁₁H₁₂O₃ 4-Ethoxy, 3-Phenyl Organic synthesis (hypothesized) Low polarity, high steric hindrance
4-Fluoro-1,3-dioxolan-2-one (FEC) C₃H₃FO₃ 4-Fluoro Lithium-ion electrolytes High electrochemical stability
Ethylene Carbonate (EC) C₃H₄O₃ None Electrolytes, solvents High polarity, moderate stability

Research Findings and Hypotheses

  • Synthesis: Enzymatic kinetic resolution (as in for cyclopentenones) could theoretically resolve enantiomers of 4-Ethoxy-3-phenyloxolan-2-one, though direct evidence is lacking. Traditional methods may involve nucleophilic substitution on a preformed oxolan-2-one ring .
  • Applications : Unlike FEC’s role in batteries, the ethoxy and phenyl groups in 4-Ethoxy-3-phenyloxolan-2-one suggest utility in chiral catalysis or as a building block for pharmaceuticals, leveraging its aromatic and steric features .

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